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  • Product: Tri(butyl)vinyltin

Core Science & Biosynthesis

Foundational

Reactivity Profile and Thermal Stability of Tributylvinyltin: A Comprehensive Guide for Organometallic Catalysis and Drug Development

Executive Summary Tributylvinyltin (TBVT) is a cornerstone organometallic reagent extensively utilized in palladium-catalyzed Stille cross-coupling reactions. By serving as a robust vinyl nucleophile, TBVT enables the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributylvinyltin (TBVT) is a cornerstone organometallic reagent extensively utilized in palladium-catalyzed Stille cross-coupling reactions. By serving as a robust vinyl nucleophile, TBVT enables the late-stage functionalization of complex active pharmaceutical ingredients (APIs) and the synthesis of advanced conjugated polymers. This whitepaper provides an in-depth analysis of TBVT’s reactivity profile, thermodynamic stability, and practical handling protocols, designed specifically for researchers and drug development professionals seeking to optimize C–C bond-forming workflows.

Reactivity Profile: The Stille Cross-Coupling Mechanism

The primary utility of TBVT lies in its ability to transfer a vinyl group to an aryl or vinyl electrophile (halide or triflate) under palladium catalysis. The reactivity of TBVT is governed by the transmetalation step, which is highly sensitive to the electronic and steric environment of the palladium center.

The Catalytic Cycle and Transmetalation Kinetics

The Stille coupling mechanism utilizing TBVT proceeds through three fundamental steps:

  • Oxidative Addition : The Pd(0) active catalyst inserts into the C–X bond of the electrophile to form a Pd(II) intermediate.

  • Transmetalation : TBVT transfers its vinyl group to the Pd(II) complex, displacing the halide. Computational characterizations by Casado and Espinet have demonstrated that this step often proceeds via an associative mechanism, which is typically the rate-determining step in the coupling of aryl triflates and tributylvinyltin[1].

  • Reductive Elimination : The newly formed C–C bond is expelled, yielding the vinylated product and regenerating the Pd(0) catalyst.

StilleCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition R-X + Pd(0) -> R-Pd(II)-X Pd0->OxAdd + R-X TransMet Transmetalation TBVT + R-Pd(II)-X -> R-Pd(II)-Vinyl OxAdd->TransMet + Bu3Sn-Vinyl (Rate Determining) RedElim Reductive Elimination R-Vinyl + Pd(0) TransMet->RedElim - Bu3Sn-X RedElim->Pd0 Product Release

Diagram 1: The Palladium-Catalyzed Stille Coupling Catalytic Cycle.

Ligand Effects and Photocatalytic Modulation

The reactivity of TBVT can be significantly accelerated by ligand tuning. While triphenylphosphine ( PPh3​ ) is standard, tertiary arsine ligands such as tri(p-anisyl)arsine have been shown to drastically lower the energetic barrier of transmetalation, yielding superior reaction rates[2].

Recent advancements have also introduced light-controlled reactivity. By utilizing dithienylethene (DTE)-based photoswitchable phosphine ligands, researchers can reversibly modulate the electron density at the palladium center, effectively turning the Stille coupling of TBVT "on" or "off" using specific wavelengths of light[3].

Thermal Stability and Physicochemical Properties

Organotin compounds are generally robust, but their thermal stability is highly dependent on the substituents. TBVT exhibits excellent thermal stability under standard reflux conditions used in organic synthesis (e.g., boiling toluene at 110 °C or DMF at 153 °C).

Thermodynamic Profile

TBVT does not readily decompose at standard reaction temperatures, allowing for prolonged heating (12–24 hours) required for sterically hindered substrates or polymerizations[4]. However, it is light-sensitive and must be stored in refrigerated, dark conditions to prevent slow radical-induced polymerization or degradation of the vinyl group[5].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties necessary for the safe and effective handling of TBVT.

PropertyValueClinical/Synthetic Relevance
Chemical Formula C14​H30​Sn Defines molecular weight (317.10 g/mol ) for stoichiometric calculations.
Boiling Point 104-106 °C at 3.5 mmHgAllows for vacuum distillation purification if degraded.
Density 1.085 g/mL at 25 °CRequired for accurate volumetric dispensing via syringe.
Refractive Index n20/D 1.478Used for rapid purity assessment of bulk reagent.
Storage Conditions Refrigerator (< 4 °C), DarkPrevents light-induced degradation and preserves the vinyl moiety.

Table 1: Physicochemical and Thermal Properties of Tributylvinyltin[5].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of Potassium Fluoride (KF) in the workup is a critical mechanistic choice: it converts the soluble tributyltin halide byproduct into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which can be easily filtered off, preventing tin contamination in the final API or polymer.

Protocol 1: Standard Palladium-Catalyzed Stille Vinylation

This protocol is optimized for the late-stage vinylation of aryl bromides, a common step in the synthesis of complex natural products like Salvinorin A derivatives[6].

  • Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0 equiv) and Pd(PPh3​)4​ (0.05 equiv) in anhydrous toluene (0.2 M).

  • TBVT Addition : Add Tributylvinyltin (1.1 to 1.5 equiv) dropwise via a gas-tight syringe.

  • Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst and degrade the stannane.

  • Thermal Activation : Heat the reaction mixture to 80–100 °C and stir for 12–18 hours. Monitor conversion via TLC or LC-MS.

  • KF Quenching (Critical Step) : Cool the reaction to room temperature. Add a saturated aqueous solution of Potassium Fluoride (KF) and an equal volume of diethyl ether. Stir vigorously for 30–60 minutes.

  • Filtration and Extraction : Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu3​SnF . Separate the organic layer, dry over MgSO4​ , and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel flash chromatography.

Protocol 2: Synthesis of Conjugated Copolymers (e.g., Poly(fluorenevinylene))

TBVT is highly effective in synthesizing hyperbranched or linear conjugated polymers utilized in electroluminescent devices[4].

  • Polymerization Setup : Combine 2,7-dibromo-9,9-dihexylfluorene (1.0 equiv), TBVT (2.2 equiv), and PdCl2​(PPh3​)2​ (0.08 equiv) in anhydrous toluene.

  • Reflux : Heat the mixture to reflux (110 °C) for 24 hours under a nitrogen atmosphere. The high thermal stability of TBVT prevents premature degradation during this prolonged heating phase.

  • End-Capping : Add an excess of a mono-functional stannane or halide to end-cap the polymer chains, preventing cross-linking during storage.

  • Precipitation : Cool the mixture, treat with aqueous KF (10 wt%), and precipitate the polymer by dropwise addition into vigorously stirred methanol.

ExperimentalWorkflow Step1 1. Reagent Mixing Ar-X, TBVT, Pd-Cat Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Thermal Activation Reflux (80-110°C) Step2->Step3 Step4 4. KF Quenching Precipitate Bu3SnF Step3->Step4 Step5 5. Purification Filtration & Chromatography Step4->Step5

Diagram 2: Standardized Experimental Workflow for TBVT-Mediated Stille Couplings.

Advanced Applications in Drug Development

The precise reactivity of TBVT has made it indispensable in the synthesis of highly targeted therapeutics and biochemical probes.

  • Opioid Receptor Modulators : In the structural modification of Salvinorin A (a potent kappa-opioid receptor agonist), TBVT was utilized to successfully modify the furan ring via Stille coupling, allowing researchers to map the structure-activity relationship (SAR) and identify selective partial agonists[6].

  • RNA Nanotechnology : TBVT has been employed to synthesize vinylpurine (VP) modified phosphoramidites. These modified bases are incorporated into RNA strands to form native-like, covalently crosslinked duplex RNA. The resulting crosslinked RNA exhibits a massive increase in thermodynamic stability (melting temperature increases of up to 27 °C), which is highly valuable for the development of stable RNA-based therapeutics and nanostructures[7].

Conclusion

Tributylvinyltin remains an irreplaceable reagent in the synthetic chemist's toolkit. Its predictable reactivity profile, governed by the kinetics of transmetalation, combined with its robust thermal stability under reflux conditions, allows for the precise construction of C–C bonds in highly complex molecular architectures. By adhering to strict handling protocols—specifically oxygen exclusion and rigorous KF-mediated tin scavenging—researchers can leverage TBVT to drive innovations in both materials science and targeted drug discovery.

References

  • Tertiary arsine ligands for the Stille coupling reaction rsc.org[Link]

  • Computational Characterization of a Complete Palladium-Catalyzed Cross-Coupling Process: The Associative Transmetalation in the Stille Reaction acs.org[Link]

  • Dithienylethene-based photoswitchable phosphines for light-controlled palladium-catalyzed Stille coupling reaction chemrxiv.org[Link]

  • Multifunctional Hyperbranched Oligo(fluorene vinylene) Containing Pendant Crown Ether: Synthesis, Chemosensory, and Electroluminescent Properties acs.org[Link]

  • Synthesis of native-like crosslinked duplex RNA and study of its properties nih.gov[Link]

  • Modification of the furan ring of salvinorin A: identification of a selective partial agonist at the kappa opioid receptor nih.gov[Link]

Sources

Exploratory

Organotin toxicity and laboratory safety profile of tri(butyl)vinyltin

Organotin Toxicity and Laboratory Safety Profile of Tri(butyl)vinyltin: A Comprehensive Technical Guide Executive Summary & Chemical Context Tri(butyl)vinyltin (TBVT), systematically known as tributyl(ethenyl)stannane, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Organotin Toxicity and Laboratory Safety Profile of Tri(butyl)vinyltin: A Comprehensive Technical Guide

Executive Summary & Chemical Context

Tri(butyl)vinyltin (TBVT), systematically known as tributyl(ethenyl)stannane, is a highly reactive organometallic reagent heavily utilized in advanced organic synthesis. It is a cornerstone reagent in palladium-catalyzed Stille cross-coupling reactions for the precise introduction of vinyl groups into complex molecular architectures. However, for drug development professionals and application scientists, the synthetic utility of TBVT must be carefully weighed against its profound toxicity. The trialkyltin moiety imparts a multifaceted toxicological profile that necessitates stringent, causally-driven laboratory safety protocols and an in-depth understanding of its off-target molecular mechanisms.

Physicochemical Profile and Quantitative Hazard Data

The extreme lipophilicity of TBVT is the primary driver of its rapid absorption across biological membranes—including dermal, respiratory, and gastrointestinal epithelia. This physicochemical trait dictates both its environmental bioaccumulation potential and its acute laboratory hazards.

Table 1: Physicochemical Properties and GHS Hazard Classifications of Tri(butyl)vinyltin

Property / Hazard ClassValue / Description
CAS Number 7486-35-3
Molecular Weight 317.10 g/mol
Boiling Point 104-106 °C at 3.5 mmHg
Density 1.085 g/mL at 25 °C
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)
Target Organ Toxicity STOT RE 1 (Repeated exposure damage to CNS/Blood)
Ecological Toxicity Aquatic Acute 1 & Chronic 1 (Very toxic to aquatic life)

(Data synthesized from 1[1] and 2[2])

Molecular Mechanisms of Organotin Toxicity

The toxicity of trialkyltins like TBVT operates through distinct, parallel pathways that disrupt cellular homeostasis at nanomolar concentrations. Understanding these pathways is critical for interpreting toxicity assays during early-stage drug development.

  • Endocrine Disruption via RXR/PPARγ Heterodimer Activation: Unlike classical receptor ligands, organotins act as potent dual agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ). High-resolution structural biology studies reveal that the tin atom forms a direct3[3]. This high-affinity interaction activates the heterodimer, triggering aberrant adipocyte differentiation (the "obesogen" effect) and disrupting steroid biosynthesis[4].

  • Mitochondrial Uncoupling and Apoptosis: Organotins are profound inhibitors of mitochondrial oxidative phosphorylation. They bind directly to mitochondrial ATP synthase, dissipating the mitochondrial membrane potential. This energetic collapse forces the mitochondria to become a primary source of5[5].

  • Neurotoxicity and Excitotoxicity: In the central nervous system, organotins induce sustained downregulation of the AMPA receptor subunit GluA2 (GluR2) via the NRF-1 pathway. The loss of GluA2 renders neurons highly permeable to calcium (Ca2+), culminating in4[4].

ToxicityMechanisms TBVT Tri(butyl)vinyltin (Lipophilic Organotin) RXR RXR/PPARγ Heterodimer (Cys432 Binding) TBVT->RXR Nanomolar Affinity Mito Mitochondrial ATP Synthase Inhibition TBVT->Mito Direct Binding Neuro AMPA Receptor (GluA2) Downregulation TBVT->Neuro NRF-1 Pathway Adipo Adipocyte Differentiation & Endocrine Disruption RXR->Adipo Apop ROS Generation & Intrinsic Apoptosis Mito->Apop Ca Intracellular Ca2+ Excitotoxicity Neuro->Ca

Fig 1: Tri(butyl)vinyltin toxicity pathways spanning endocrine, mitochondrial, and neural systems.

Laboratory Safety & Handling Protocols

The handling of TBVT requires a paradigm shift from standard organic solvent safety. The causality behind these stringent protocols lies in the compound's dual threat: extreme lipophilicity (enabling rapid dermal penetration) and systemic multi-organ toxicity.

Personal Protective Equipment (PPE) Rationale: Standard nitrile gloves provide an insufficient barrier against lipophilic organometallics. We mandate the use of6[6], which must be inspected for degradation prior to use. Because TBVT can emit toxic vapors, all manipulations must occur within a certified fume hood, and a full-face respirator (Type ABEK filter) is required if ventilation is compromised[2].

Spill Response and Decontamination Causality: In the event of a spill, simply wiping the area is dangerously inadequate. The protocol requires oxidative decontamination. By soaking contaminated glassware or surfaces in a bleach (sodium hypochlorite) solution overnight, the highly toxic tin-carbon bonds are oxidatively cleaved, converting the trialkyltin into significantly 6[6].

SpillResponse Detect 1. Spill Detection (Evacuate & Secure) PPE 2. Don Advanced PPE (Neoprene, Respirator) Detect->PPE Contain 3. Containment (Inert Absorbent) PPE->Contain Decon 4. Oxidative Decontamination (Bleach Soak) Contain->Decon Waste 5. Hazardous Disposal (Sealed Containers) Decon->Waste

Fig 2: Sequential laboratory safety and spill response workflow for organotin contamination.

Experimental Methodology: In Vitro Assessment of RXR/PPARγ Activation

To rigorously evaluate the endocrine-disrupting potential of TBVT or its derivatives, researchers must employ a self-validating reporter assay. This protocol is designed with internal causality checks: the inclusion of specific receptor antagonists ensures that any observed luminescent signal is definitively caused by RXR/PPARγ activation, rather than an artifact of cellular stress or non-specific transcription.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate COS-7 cells in DMEM supplemented with 10% charcoal-stripped fetal bovine serum. Causality: Charcoal stripping removes endogenous lipid ligands (e.g., hormones) that would otherwise create high background noise in nuclear receptor assays. Seed at a density of 1×104 cells/well in a 96-well plate.

  • Transient Transfection: After 24 hours, co-transfect the cells with an RXR-α expression plasmid, a PPAR-γ expression plasmid, and a Firefly luciferase reporter construct containing the PPAR response element (PPRE) using a liposomal transfection reagent. Self-Validation Check: Co-transfect a Renilla luciferase control plasmid driven by a constitutive promoter to normalize for transfection efficiency and cell viability.

  • Compound Dosing: Prepare a stock solution of TBVT in DMSO. Dose the cells with TBVT across a logarithmic concentration gradient (1 nM to 1 μM).

    • Positive Control: Rosiglitazone (1 μM) to establish maximum PPARγ activation.

    • Negative Control: Vehicle (0.1% DMSO).

    • Mechanistic Validation: In parallel wells, co-administer TBVT (100 nM) with the RXR-specific antagonist UVI3003 (1 μM). If TBVT acts specifically through RXR, UVI3003 will3[3].

  • Lysis and Detection: Incubate for 24 hours. Lyse the cells using a dual-luciferase assay buffer. Measure Firefly and Renilla luminescence sequentially using a microplate reader.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. A dose-dependent increase in RLU that is subsequently reversed by the UVI3003 antagonist confirms direct, causal RXR/PPARγ heterodimer activation by the organotin.

References

  • Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors Source: NIH / EMBO Reports[Link]

  • Molecular Mechanisms of Environmental Organotin Toxicity in Mammals Source: PubMed / Biological & Pharmaceutical Bulletin[Link]

  • Toxicity of Organotin Compounds Present in the Environment to Mammals Source: e-kenkyu.com / BPB Reports[Link]

  • Tributylvinyltin | C14H30Sn | CID 81998 Source: PubChem - NIH[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Stille Coupling Reactions with Tri(butyl)vinyltin

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The Stille cross-coupling reaction remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The Stille cross-coupling reaction remains a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), natural products, and advanced functional materials. Specifically, the vinylation of aryl or alkenyl halides using tri(butyl)vinyltin (vinyltributyltin) is a highly reliable method for introducing terminal double bonds, which serve as critical handles for downstream functionalization (e.g., Diels-Alder cycloadditions, olefin metathesis, or oxidation).

Despite its broad functional group tolerance, traditional thermal Stille couplings are often bottlenecked by prolonged reaction times (12–48 hours) and the thermal degradation of sensitive catalysts or substrates. The integration of microwave (MW) irradiation fundamentally shifts this paradigm. By utilizing dielectric heating, microwave reactors transfer energy directly to the polar molecules in the reaction mixture, enabling instantaneous bulk heating[1]. This approach has been shown to drastically reduce reaction times from hours to mere minutes while frequently improving the stereoselectivity and overall yield of the coupled products[2].

Mechanistic Insights: The "Why" Behind the Workflow

To optimize a microwave-assisted Stille coupling, one must understand the kinetics of the catalytic cycle. The reaction proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination.

In the Stille coupling, transmetalation is typically the rate-limiting step . Mechanistic studies have revealed that the solvent plays an active role in this phase; for instance, in polar aprotic solvents like DMF, transmetalation occurs directly on a solvent-coordinated palladium complex (e.g., trans-[Pd(Ar)(X)L(DMF)])[1].

The Role of Additives in Accelerating Transmetalation

To overcome the activation barrier of transmetalation, specific additives are employed:

  • Copper(I) Salts (e.g., CuI): Copper acts as a highly effective scavenger for free, strongly coordinating ligands (like triphenylphosphine, PPh₃). By sequestering excess PPh₃, CuI prevents the inhibition of the catalytic cycle, leading to >100-fold rate increases in specific coupling scenarios[1].

  • Fluoride Sources (e.g., CsF, Me₄NF): Fluoride ions coordinate to the tin center, forming a hypervalent, highly nucleophilic stannate intermediate. This significantly accelerates the transfer of the vinyl group to the palladium center, a technique proven essential for activating notoriously unreactive substrates like aryl chlorides[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 trans-[Pd(Ar)(X)L_2] Intermediate OxAdd->PdII_1 TransMet Transmetalation (+ Vinyl-SnBu3) PdII_1->TransMet Solvents (DMF) & Additives (CsF, CuI) accelerate here PdII_2 trans-[Pd(Ar)(Vinyl)L_2] Intermediate TransMet->PdII_2 - X-SnBu3 RedElim Reductive Elimination (- Ar-Vinyl) PdII_2->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Stille vinylation highlighting rate-limiting transmetalation.

Quantitative Data: Thermal vs. Microwave Heating

The transition from convective oil-bath heating to microwave dielectric heating provides measurable advantages in both kinetics and reaction purity. Rapid heating minimizes the residence time of the active Pd(0) species at elevated temperatures, thereby mitigating catalyst decomposition (palladium black formation) and unwanted homocoupling side reactions.

Table 1: Kinetic and Yield Comparison for Stille Vinylation

ParameterConventional Thermal HeatingMicrowave IrradiationMechanistic Causality
Heating Mechanism Convective (Wall-to-core)Dielectric (Bulk heating)MW directly excites polar solvents/reagents.
Typical Reaction Time 12 - 48 hours10 - 20 minutesSuperheating accelerates Arrhenius kinetics[2].
Temperature Profile Gradient (Hot vessel walls)UniformEliminates localized hot spots causing degradation.
Average Yield 60 - 75%85 - 98%Reduced time limits competitive side reactions.
Catalyst Loading 5 - 10 mol%1 - 3 mol%High catalyst stability under brief MW exposure.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale to ensure reproducibility across different laboratory environments.

Protocol A: Microwave-Assisted Vinylation of Aryl Halides

Reagents Required:

  • Aryl iodide or bromide (1.0 equiv)

  • Tri(butyl)vinyltin (1.2 equiv)

  • Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv) - Optional but recommended for electron-rich or sterically hindered substrates.

  • Anhydrous DMF or Toluene (0.1 - 0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Preparation: Add the aryl halide, palladium catalyst, and CsF to a specialized heavy-walled microwave reaction vial equipped with a magnetic stir bar.

    • Causality: Using a dedicated MW vial ensures safe containment of pressure generated by solvent superheating.

  • Degassing (Critical Step): Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Pd(0) complexes are highly susceptible to oxidation. Removing ambient oxygen prevents premature catalyst deactivation.

  • Solvent & Reagent Addition: Inject the anhydrous, degassed solvent (e.g., DMF) followed by tri(butyl)vinyltin via a micro-syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C for 15 minutes, with dynamic power modulation (max 200 W) and high stirring speed.

    • Causality: Dynamic power maintains a strict isothermal environment, preventing thermal runaway while ensuring complete conversion.

  • Cooling: Allow the reactor to rapidly cool the vial to room temperature using compressed air before opening.

Workflow Prep 1. Reagent Prep & Argon Purge MW 2. MW Irradiation (120°C, 15 min) Prep->MW Quench 3. Quenching & Filtration MW->Quench Purify 4. KF Workup (Tin Removal) Quench->Purify

Standard workflow for microwave-assisted Stille vinylation and subsequent purification.

Protocol B: Post-Reaction Workup and Tin Removal

A major hurdle in drug development utilizing Stille couplings is the removal of highly toxic trialkyltin byproducts. Standard chromatography often fails to separate non-polar tin residues from the product.

Step-by-Step Methodology:

  • Quenching: Dilute the crude microwave reaction mixture with ethyl acetate (EtOAc).

  • KF Treatment: Add a 10% w/w aqueous solution of Potassium Fluoride (KF) (equal volume to EtOAc) and stir vigorously for 30–60 minutes.

    • Causality: KF reacts with tributyltin halides to form tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu₃SnF and palladium black.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The residue is now safe for standard silica gel flash chromatography.

References

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Wiley-VCH URL
  • PubMed (National Institutes of Health)
  • Pd2(dba)3/P(i-BuNCH2CH2)

Sources

Application

Application Notes &amp; Protocols: Safe Laboratory Handling of Tri(butyl)vinyltin

Introduction: The Duality of a Powerful Reagent Tri(butyl)vinyltin (CAS No. 7486-35-3), also known as tributyl(vinyl)stannane, is a valuable organotin compound widely employed in organic synthesis.[1] Its primary utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Duality of a Powerful Reagent

Tri(butyl)vinyltin (CAS No. 7486-35-3), also known as tributyl(vinyl)stannane, is a valuable organotin compound widely employed in organic synthesis.[1] Its primary utility lies in its role as a source of a vinyl nucleophile in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of complex carbon-carbon bonds.[2][3] While indispensable for constructing molecules in pharmaceutical and materials science research, its utility is matched by its significant toxicity. Organotin compounds, as a class, are recognized for their hazardous properties, and tri(butyl)vinyltin is no exception, posing risks of acute toxicity, severe irritation, and long-term organ damage.[3][4]

This document provides a comprehensive guide for the safe handling, storage, and disposal of tri(butyl)vinyltin. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind each safety measure. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental requirement for ensuring personnel safety and environmental protection.

Hazard Profile and Toxicological Overview

Tri(butyl)vinyltin is classified as a hazardous substance with multiple risk factors.[3] Understanding the specific nature of these hazards is the foundation of safe laboratory practice. The compound is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[4]

The most significant concern is its potential for systemic toxicity. It is classified under GHS as causing damage to organs through prolonged or repeated exposure (STOT RE 1).[4][5] Tributyltin (TBT) compounds are known to be potent immunotoxins and can exert neurotoxic, hepatotoxic, and endocrine-disrupting effects.[3][6] Furthermore, tri(butyl)vinyltin is very toxic to aquatic life with long-lasting effects, mandating stringent controls to prevent its release into the environment.[5][7]

Physicochemical and Hazard Data Summary

For quick reference, the key quantitative data for tri(butyl)vinyltin are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₄H₃₀Sn[4][8]
CAS Number 7486-35-3[4][8]
Molecular Weight 317.10 g/mol [9]
Appearance Clear, colorless to pale yellow liquid[2][10]
Boiling Point 104-106 °C at 3.5 mmHg[2][7]
Density 1.081 - 1.085 g/mL at 25 °C[1][2]
Flash Point 43 °C (109.4 °F) - closed cup[9]
GHS Hazard Statements H226, H301, H312, H315, H319, H372, H410[1][5]
Occupational Exposure Limits NIOSH REL: TWA 0.1 mg/m³ (as Sn) [skin] OSHA PEL: TWA 0.1 mg/m³ (as Sn)[11][12]

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is insufficient. Engineering controls are designed to isolate the researcher from the hazard and represent the most critical safety measure.

  • Chemical Fume Hood: All manipulations of tri(butyl)vinyltin, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[11][13] This is non-negotiable. The hood contains vapors, which are a primary route of exposure, and provides a physical barrier in case of splashes. The sash should be kept as low as possible during work.[14]

  • Designated Work Area: A specific section of a laboratory or a particular fume hood should be designated for work with highly toxic organotin compounds.[11][13] This area must be clearly marked with warning signs. This practice prevents the spread of contamination to other parts of the lab, protecting colleagues and preventing cross-contamination of other experiments.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the final barrier between the user and the chemical. It must be selected carefully and used correctly for every procedure involving tri(butyl)vinyltin.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the compound's ability to be absorbed through the skin, double-gloving is strongly recommended.[13] A robust nitrile or neoprene glove should be used.[11][13] Always inspect gloves for holes or degradation before use and wash hands thoroughly after removing them.[15]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[8] Due to the risk of splashes during transfers, it is best practice to also wear a full-face shield over the safety goggles.[13][16]

  • Body Protection: A chemical-resistant or flame-retardant lab coat must be worn and kept fully fastened.[14] Do not wear the lab coat outside of the designated work area. Contaminated clothing must be removed immediately and decontaminated as hazardous waste.[13]

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in situations where engineering controls may be insufficient, such as a large spill or during emergency response, a NIOSH-approved respirator with organic vapor cartridges and particulate filters (N100, R100, or P100) must be used.[12][13]

Workflow for Safe Handling of Tri(butyl)vinyltin

The following diagram outlines the critical stages and decision points for safely managing tri(butyl)vinyltin within a laboratory setting, from acquisition to final disposal.

G Workflow for Safe Handling of Tri(butyl)vinyltin cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_post Post-Procedure cluster_disposal Disposal Procurement Procurement & Receipt Training Personnel Training & SOP Review AreaPrep Designate & Prepare Work Area DonPPE Don Full PPE Training->DonPPE Training->DonPPE Transfer Weighing & Transfer DonPPE->Transfer Reaction Reaction Setup & Monitoring Transfer->Reaction Storage Secure Storage of Stock Reagent Reaction->Storage Reaction->Storage Decon Decontaminate Glassware & Area Waste Segregate & Label Hazardous Waste DoffPPE Doff & Dispose of Contaminated PPE Disposal Arrange Professional Hazardous Waste Disposal Waste->Disposal Waste->Disposal

Caption: Safe handling workflow for tri(butyl)vinyltin.

Standard Operating Protocols

The following protocols provide step-by-step guidance for common laboratory procedures. These should be adapted to specific experimental needs while maintaining all core safety principles.

Protocol 1: Weighing and Preparing a Solution

Objective: To accurately weigh tri(butyl)vinyltin and prepare a stock solution.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning.

    • Designate the work area within the hood and cover the surface with absorbent, plastic-backed paper.

    • Gather all necessary equipment: analytical balance (placed inside the hood if possible, or adjacent with careful transfer), appropriate glassware, solvent, syringes, and needles.

    • Don all required PPE as described in Section 5.

  • Procedure:

    • Tare a clean, dry flask or vial on the balance.

    • Using a clean glass pipette or syringe, carefully transfer the approximate required amount of tri(butyl)vinyltin into the tared container. Perform this transfer slowly to avoid splashes.

    • Securely cap the container and re-weigh to obtain the exact mass.

    • Return the stock bottle of tri(butyl)vinyltin to its designated storage location immediately.

    • In the fume hood, add the desired solvent to the container with the weighed tri(butyl)vinyltin to achieve the target concentration.

    • Cap the solution container and label it clearly with the chemical name, concentration, solvent, date, and hazard pictograms.

  • Cleanup:

    • Decontaminate any reusable equipment (e.g., spatulas) as per Section 10.

    • Dispose of all contaminated disposable items (pipette tips, absorbent paper) in the designated solid organotin hazardous waste container.[16]

Protocol 2: Transferring from a Sure/Seal™ Bottle

Objective: To safely transfer an aliquot of air-sensitive tri(butyl)vinyltin using an inert atmosphere technique.

  • Preparation:

    • Perform all steps within a chemical fume hood.[14]

    • Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[14]

    • Secure the Sure/Seal™ bottle of tri(butyl)vinyltin in a clamp.

    • Prepare a clean, dry, gas-tight syringe of appropriate volume, fitted with a clean, dry needle.

    • Don all required PPE.

  • Procedure:

    • Puncture the septum of the Sure/Seal™ bottle with a needle connected to an inert gas line to create a slight positive pressure.

    • Flush the gas-tight syringe with inert gas several times.

    • Insert the needle of the flushed syringe through the septum and into the liquid.

    • Slowly withdraw the desired volume of the reagent into the syringe. To avoid gas bubbles, always keep the needle tip below the liquid surface.

    • Remove the syringe from the reagent bottle and immediately dispense it into the reaction flask.

    • After transfer, rinse the syringe and needle by drawing up a small amount of a suitable solvent (e.g., toluene or hexanes) and dispensing it into a designated liquid organotin hazardous waste container. Repeat this rinse cycle at least three times.[14]

    • Cover the puncture hole in the Sure/Seal™ septum with tape or a small amount of grease and replace the plastic cap.[14]

Storage and Transportation

  • Storage: Tri(butyl)vinyltin must be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials like strong oxidizing agents.[5][8] The storage area should be secure and accessible only to trained personnel. Store in the original, tightly closed container, preferably under an inert gas like argon or nitrogen to maintain integrity.[7]

  • Transportation: When moving the chemical within the laboratory (e.g., from a storage cabinet to a fume hood), use a secondary containment vessel, such as a bottle carrier or a chemical-resistant tray, to prevent spills in case the primary container breaks.

Emergency Procedures: Preparedness and Response

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Management
  • Evacuation and Alerting: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team.

  • Containment (for small spills inside a fume hood):

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[8]

    • Remove all ignition sources.[5]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or toluene) followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[15] Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Glassware Decontamination: All glassware that has come into contact with tri(butyl)vinyltin must be decontaminated before being returned to general use. A common procedure involves an initial rinse with an organic solvent (like acetone or toluene) to remove the bulk of the residue, followed by soaking in an oxidizing solution (e.g., a base bath of KOH in ethanol or a bleach solution) overnight in a fume hood.[2][16] After soaking, the glassware should be thoroughly rinsed with water and washed with standard laboratory detergent.[16] All rinsates and soaking solutions must be collected as hazardous waste.

  • Waste Management: All waste streams containing tri(butyl)vinyltin are considered hazardous.

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[16]

    • Solid Waste: Collect all contaminated solid waste, including used gloves, absorbent paper, and silica gel, in a separate, clearly labeled, and sealed container.[16]

    • Do not discharge any waste containing tri(butyl)vinyltin into the sewer system.[5] All waste must be disposed of through a licensed chemical destruction or hazardous waste facility.[5][7]

Conclusion

Tri(butyl)vinyltin is a powerful synthetic tool, but its utility demands the highest level of respect for its toxicity. By integrating a deep understanding of its hazards with strict adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can handle this compound safely and effectively. Safety is not an impediment to research; it is the foundation upon which successful and responsible science is built.

References

  • Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin Reagents.
  • SD Fine-Chem. (n.d.). VINYLTRI-n-BUTYL TIN - GHS Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Tri-n-butyl(vinyl)tin. Retrieved from [Link]

  • Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. Roczniki Państwowego Zakładu Higieny, 60(1), 3–11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributylvinyltin | C14H30Sn | CID 81998. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]

  • Autech Industry Co.,Limited. (2025, August 15). CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl tributyltin. Retrieved from [Link]

  • AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Generic procedures for assessment and response during a radiological emergency. Retrieved from [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Conjugated Dienes via Stille Coupling with Tri(butyl)vinyltin Reagents

Abstract Conjugated dienes are fundamental structural motifs in a vast array of biologically active natural products and are pivotal building blocks in medicinal chemistry and materials science, most notably as precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Conjugated dienes are fundamental structural motifs in a vast array of biologically active natural products and are pivotal building blocks in medicinal chemistry and materials science, most notably as precursors for Diels-Alder reactions.[1][2] This application note provides a comprehensive guide to the synthesis of conjugated dienes using the palladium-catalyzed Stille cross-coupling reaction. We focus on the practical application of tri(n-butyl)vinyltin as a stable and effective vinyl-group donor. This guide details the underlying reaction mechanism, provides field-proven experimental protocols, outlines critical safety procedures for handling toxic organotin reagents, and presents data to aid in reaction optimization.

Introduction: The Strategic Value of Stille Coupling for Diene Synthesis

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Among the array of available methods, the palladium-catalyzed Stille cross-coupling reaction has emerged as a robust and versatile tool.[3] Developed by John K. Stille, the reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, such as a halide or triflate.[4]

For the synthesis of conjugated dienes, the Stille coupling offers significant advantages:

  • High Functional Group Tolerance: The reaction proceeds under mild conditions, preserving a wide range of sensitive functional groups like esters, amides, ketones, and amines, which is crucial in multi-step syntheses of complex molecules.[3][5]

  • Stereochemical Fidelity: The coupling is highly stereospecific, meaning the geometric configuration (E/Z) of both the vinyl halide and the vinyltin reagent is retained in the final conjugated diene product.[6] This control is essential for targeting specific isomers with distinct biological activities.

  • Reagent Stability: Tri(butyl)vinyltin and other organostannanes are generally stable to air and moisture, simplifying handling compared to many other organometallic reagents.[4][7]

Despite these benefits, the primary challenge associated with this methodology is the significant toxicity of organotin compounds.[8] This guide therefore places a strong emphasis on rigorous safety protocols as a non-negotiable prerequisite for any experimental work.

The Stille Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimizing synthetic outcomes. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-pseudohalide) bond of the vinyl electrophile (R¹-X). This step forms a square planar Pd(II) intermediate.[4]

  • Transmetalation: The organostannane reagent (R²-SnBu₃), in this case, tri(butyl)vinyltin, exchanges its vinyl group with the halide on the palladium center. This is often the rate-determining step of the cycle.[3] The resulting diorganopalladium(II) complex now holds both organic partners destined for coupling.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired conjugated diene (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd0->center_point oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂(X) transmetalation Transmetalation diorgano_pd R¹-Pd(II)L₂(R²) pd_intermediate->diorgano_pd R²-SnBu₃ (Tributylvinyltin) pd_intermediate->center_point diorgano_pd->pd0 R¹-R² (Conjugated Diene) reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination X-SnBu₃ (Tin Byproduct) diorgano_pd->center_point center_point->pd0 center_point->pd_intermediate Regeneration center_point->diorgano_pd in_point->pd_intermediate

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Application Notes & Protocols

PART 3.1: MANDATORY SAFETY PROTOCOL: Handling Organotin Reagents

Trustworthiness: Organotin compounds, including tri(butyl)vinyltin, are highly toxic through all routes of exposure (inhalation, ingestion, and skin contact) and can affect the central nervous system.[8] Adherence to the following safety protocols is not optional; it is essential for ensuring personal and laboratory safety.

  • Designated Area: All handling of organotin reagents must be conducted within a certified chemical fume hood with the sash positioned as low as is practical.[9][10]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[11]

    • Gloves: Wear double chemical-resistant gloves (e.g., nitrile or neoprene).[11]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.

    • Lab Coat: A buttoned lab coat must be worn.

  • Reagent Transfer: Tri(butyl)vinyltin is a liquid and should be transferred using a gas-tight syringe under an inert atmosphere to prevent exposure and reaction with moisture.[9] Never work with organotin reagents alone.[9]

  • Waste Disposal: All organotin waste, including contaminated consumables (gloves, syringes, TLC plates) and solvent rinses, is considered hazardous waste.[11] It must be collected in a dedicated, clearly labeled, and sealed container. Do not mix organotin waste with other waste streams.[11]

  • Spill Response: In case of a spill, evacuate the area. Use an absorbent material or spill pillow to contain the liquid.[8][10] Decontaminate the area as per your institution's guidelines. All cleanup materials must be disposed of as hazardous waste.[10]

PART 3.2: Detailed Protocol for Synthesis of (E,E)-1,4-diphenyl-1,3-butadiene

This protocol describes the coupling of (E)-β-bromostyrene with tri(butyl)vinyltin. It is a representative procedure that can be adapted for other substrates.

Materials & Reagents:

  • (E)-β-bromostyrene

  • Tri(n-butyl)vinyltin[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Saturated aqueous solution of Potassium Fluoride (KF)

  • Standard laboratory glassware (flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow:

Caption: Experimental workflow for Stille coupling synthesis.

Step-by-Step Procedure:

  • Glassware Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add (E)-β-bromostyrene (1.0 eq.) and anhydrous toluene (approx. 10 volumes).[5]

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[5] The solution will typically turn yellow.

  • Stannane Addition: Following the mandatory safety protocol (Part 3.1), carefully add tri(n-butyl)vinyltin (1.1-1.2 eq.) to the reaction mixture via a gas-tight syringe.[5]

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting vinyl bromide. The reaction is typically complete within 2-4 hours.

  • Workup - Tin Removal: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add an equal volume of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This crucial step precipitates the toxic tributyltin bromide byproduct as insoluble and less toxic tributyltin fluoride (Bu₃SnF), which appears as a white solid.[5]

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure conjugated diene product.

Data Summary and Optimization Insights

The efficiency of the Stille coupling can be influenced by several parameters. The following table provides a summary of typical conditions and considerations for optimization.

ParameterTypical Reagents/ConditionsRationale & Optimization Insights
Electrophile (R¹-X) Vinyl Bromides, Iodides, TriflatesReactivity order: I > OTf > Br >> Cl. Bromides offer a good balance of reactivity and stability. Triflates are excellent for less reactive systems.
Stannane (R²-SnR₃) Tri(butyl)vinyltinThe three butyl groups are considered "non-transferable" and typically do not participate in the coupling.[7]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd₂(dba)₃ is a stable Pd(0) source that requires the addition of a phosphine ligand (e.g., PPh₃, AsPh₃).[5]
Ligand Triphenylphosphine (PPh₃)Ligands stabilize the palladium center. The choice of ligand can significantly impact reaction rate and yield. For some systems, bulky or electron-rich phosphines may be beneficial.
Solvent Toluene, DMF, THFToluene is a common non-polar choice. DMF, a polar aprotic solvent, can sometimes accelerate the reaction, especially the transmetalation step.[5]
Additives Copper(I) Iodide (CuI)In some cases, particularly with less reactive electrophiles, catalytic amounts of CuI can accelerate the transmetalation step.[3]
Temperature 60 - 110 °CHigher temperatures generally increase the reaction rate but may also lead to side reactions like stannane homocoupling.[7]

Conclusion

The Stille cross-coupling using tri(butyl)vinyltin is a highly reliable and stereospecific method for the synthesis of conjugated dienes, accommodating a broad scope of substrates. Its tolerance for diverse functional groups makes it particularly valuable in the late-stage functionalization of complex molecules relevant to drug development.[3][13] The primary operational consideration is the high toxicity of the organotin reagents, which necessitates strict adherence to safety protocols. With proper handling and waste management, this reaction remains a powerful and indispensable tool for the modern synthetic chemist.

References

  • Stille reaction - Wikipedia. [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC. [Link]

  • Standard Operating Procedures - Del Valle Lab. [Link]

  • How Conjugated Dienes Are Used in Industries - Orango. (2024, October 17). [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

  • CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin. (2025, August 15). [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). [Link]

  • Synthesis of Conjugated Dienes in Natural Compounds - MDPI. (2022, January 13). [Link]

  • Stille Coupling - Organic Synthesis. [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. [Link]

  • Stille cross-coupling reaction - YouTube. (2020, February 13). [Link]

  • Synthesis of Conjugated Dienes in Natural Compounds - ResearchGate. (2022, January 13). [Link]

  • Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC. [Link]

  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC - NIH. [Link]

  • Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Publishing. (2023, January 23). [Link]

  • Vinyl tributyltin - Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Tri(butyl)vinyltin Cross-Coupling

Welcome to the Advanced Technical Support Center for Stille cross-coupling workflows. Tri(butyl)vinyltin is a highly effective reagent for the vinylation of organic electrophiles, but its application is frequently compli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Stille cross-coupling workflows. Tri(butyl)vinyltin is a highly effective reagent for the vinylation of organic electrophiles, but its application is frequently complicated by palladium catalyst deactivation, transmetalation bottlenecks, and the precipitation of inactive "palladium black."

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind catalyst failure, provide empirical data for reaction optimization, and detail self-validating protocols to ensure your vinylation workflows are robust and reproducible.

Mechanistic Causality: Why Does Your Catalyst Deactivate?

To troubleshoot a stalled Stille coupling, you must first understand the kinetic vulnerabilities of the catalytic cycle. The reaction proceeds via three elementary steps: oxidative addition, transmetalation, and reductive elimination.

The Transmetalation Bottleneck & Autoretardation Unlike Suzuki or Negishi couplings, the transmetalation of the organostannane to the Pd(II) intermediate is typically the rate-determining step (RDS) in the Stille reaction[1]. For transmetalation to occur, the Pd(II) complex must dissociate a neutral ligand (L) to create an open coordination site for the bulky tri(butyl)vinyltin reagent. If you are using strongly coordinating ligands like triphenylphosphine (PPh₃), the excess free ligand in the solution pushes the dissociation equilibrium backward. This phenomenon, known as ligand autoretardation , starves the catalytic cycle and stalls the reaction[1][2].

Palladium Black Formation When the catalytic cycle stalls at the transmetalation step, the resting state of the catalyst becomes vulnerable. Active, uncoordinated Pd(0) intermediates are highly susceptible to thermal agglomeration or oxidation by trace O₂. When these Pd(0) species aggregate, they form amorphous, insoluble nanoparticles known as "palladium black"[3][4]. Once palladium black precipitates, the catalyst is irreversibly deactivated.

G Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II)(R1)(X)L2 Oxidative Addition Pd0->PdII_OA + R1-X PdBlack Palladium Black (Inactive Aggregation) Pd0->PdBlack O2 / Heat PdII_TM Pd(II)(R1)(Vinyl)L2 Transmetalation PdII_OA->PdII_TM + Bu3Sn-Vinyl AutoRetard Ligand Autoretardation (Stalled Cycle) PdII_OA->AutoRetard Excess PPh3 Product Vinylated Product Reductive Elimination PdII_TM->Product Product->Pd0 Regenerate

Catalytic cycle of Stille vinylation and primary deactivation pathways.

The "Copper Effect": A Mechanistic Rescue Strategy

Pioneered by Farina and Liebeskind, the addition of Copper(I) salts (e.g., CuI, CuCl) is the most authoritative intervention for stalled Stille vinylations[5][6]. The causality of the "Copper Effect" operates via two distinct pathways depending on the solvent environment:

  • Ligand Scavenging (Non-polar to moderately polar solvents like THF/Toluene): Cu(I) acts as a highly effective "sponge" for free phosphine ligands. By sequestering free PPh₃ to form CuI(PPh₃) complexes, copper forces the Pd(II) ligand dissociation equilibrium forward, opening the necessary coordination site for tri(butyl)vinyltin and bypassing autoretardation[1][2].

  • Transmetalation Co-Catalysis (Highly polar solvents like NMP or DMF): In highly dipolar aprotic solvents, Cu(I) directly reacts with tri(butyl)vinyltin to form a transient, highly reactive vinylcopper species. This organocopper intermediate transmetalates to the Pd(II) center orders of magnitude faster than the parent stannane[2].

G Start Stalled Transmetalation (Excess Free Ligand) AddCu Add Cu(I) Salt (e.g., CuI, CuCl) Start->AddCu Path1 Ligand Scavenging CuI + L -> CuIL AddCu->Path1 Non-polar (THF) Path2 Co-Catalysis (Polar Solvents) Bu3Sn-Vinyl + CuI -> Vinyl-Cu AddCu->Path2 Highly Polar (NMP/DMF) Result1 Open Pd Coordination Site Path1->Result1 Result2 Rapid Transmetalation to Pd Path2->Result2

Dual mechanisms of the Copper Effect in rescuing stalled Stille couplings.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black within 30 minutes, and the yield is <10%. What is happening? A1: The immediate formation of a black precipitate is palladium black, confirming the irreversible aggregation of your Pd(0) catalyst[3]. This is usually caused by oxygen ingress or a transmetalation bottleneck. Actionable Fix: Ensure rigorous freeze-pump-thaw degassing (sparging is often insufficient). If degassing is perfect and it still blacks out, your transmetalation is too slow. Switch to a "softer" ligand like triphenylarsine (AsPh₃) or add 10 mol% CuI to accelerate the cycle before Pd(0) can aggregate[1].

Q2: The reaction stalls at 40% conversion, but the solution is still a clear yellow. Should I add more catalyst? A2: No. A clear yellow solution indicates the Pd(II) resting state is intact, but the cycle is suffering from ligand autoretardation[1]. Adding more Pd(PPh₃)₄ will only introduce more free PPh₃, exacerbating the stall. Actionable Fix: Add an equivalent of CuI (relative to the catalyst) to scavenge the free phosphine, or switch to a palladium source with weaker coordinating ligands (e.g., Pd₂(dba)₃ with AsPh₃).

Q3: How do I remove the toxic tributyltin halide byproducts that complicate my purification? A3: Tributyltin halides (Bu₃SnX) are notoriously difficult to separate from organic products via standard silica gel chromatography. Actionable Fix: Quench the reaction with an aqueous solution of potassium fluoride (KF) or use Cesium Fluoride (CsF) as an additive during the reaction. The fluoride ion reacts with the tin byproduct to form polymeric, insoluble tributyltin fluoride (Bu₃SnF), which can be easily filtered off through a pad of Celite before chromatography.

Quantitative Benchmarks: Additive & Ligand Effects

The following table synthesizes the kinetic impact of ligands and additives on a standard Stille vinylation, demonstrating the causality of the troubleshooting steps outlined above.

Reaction ConditionLigandAdditiveSolventTime (h)Yield (%)Catalyst State
Standard Stille PPh₃NoneTHF24< 30%Pd Black observed
Soft Ligand AsPh₃NoneTHF1285%Active (Yellow)
Cu-Assisted PPh₃CuI (10 mol%)THF492%Active (Yellow)
Cu Co-Catalysis None (Pd₂dba₃)CuCl (1.2 eq)NMP195%Active (Dark Red)

Self-Validating Experimental Protocol: Cu-Assisted Vinylation

This protocol incorporates built-in diagnostic checkpoints to validate the integrity of the reaction in real-time.

Reagents:

  • Aryl Halide/Triflate (1.0 equiv)

  • Tri(butyl)vinyltin (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Anhydrous, degassed THF (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask, add the aryl halide and CuI. Add anhydrous THF.

    • Validation Check 1: Sparge with Argon for 15 minutes. The solution should remain colorless or faint yellow. If it turns green/blue, your CuI is oxidized to Cu(II); discard and use fresh CuI.

  • Catalyst Addition: Under positive Argon pressure, add Pd(PPh₃)₄.

    • Validation Check 2: The solution should immediately adopt a clear, bright golden-yellow hue. If it instantly darkens to brown/black, trace oxygen or reactive impurities are present.

  • Stannane Addition: Add tri(butyl)vinyltin dropwise via a gas-tight syringe.

  • Heating: Heat the mixture to 65 °C.

    • Validation Check 3: Monitor at 1 hour. The solution should remain yellow/orange. The appearance of a metallic mirror on the flask walls indicates Pd(0) precipitation and cycle failure.

  • Quench & Workup: Once TLC indicates complete consumption of the aryl halide, cool to room temperature. Add 10 mL of 1M aqueous KF solution and stir vigorously for 30 minutes.

    • Validation Check 4: A dense white precipitate (Bu₃SnF) must form. If no precipitate forms, the tin byproduct is still soluble and will contaminate your column.

  • Filtration: Filter the biphasic mixture through a pad of Celite, wash with ethyl acetate, separate the organic layer, dry over MgSO₄, and concentrate for chromatography.

References

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry.[Link]

  • Casado, A. L., & Espinet, P. (2003). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics.[Link]

  • Farina, V., Kapadia, S., Krishnan, B., & Liebeskind, L. S. (1994). The Nature of the “Copper Effect” in the Stille Cross-Coupling. ChemInform / ResearchGate.[Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Semantic Scholar. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition.[Link]

Sources

Optimization

Technical Support Center: Chromatography Purification for Tri(butyl)vinyltin Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of reaction mixtures containing tri(butyl)vinyltin and its byproducts. The unique challenges posed by organotin residues require specialized techniques to achieve the high purity levels necessary for downstream applications. This document is designed to provide not just protocols, but the underlying principles to empower you to solve purification challenges effectively.

Introduction: The Challenge of Organotin Purification

Tri(butyl)vinyltin is a common and versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] While highly effective for forming carbon-carbon bonds, the use of stoichiometric amounts of organotin reagents results in significant tin-containing byproducts.[3] These byproducts, such as tributyltin halides (Bu₃SnX) and hexabutylditin (Bu₃SnSnBu₃), are notoriously difficult to separate from desired organic products due to their moderate polarity and tendency to streak on standard silica gel.[4] Furthermore, their high toxicity necessitates their removal to parts-per-million (ppm) levels for compounds intended for biological screening or pharmaceutical development.[5][6]

This guide addresses the most common issues encountered during purification and provides field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: I'm starting my purification. How can I monitor the separation of my product from tin byproducts using Thin Layer Chromatography (TLC)?

Answer:

Effective TLC analysis is crucial for developing a successful column chromatography method. However, organotin compounds are often invisible under UV light unless they are attached to a UV-active chromophore.[7][8] Therefore, you must use a chemical stain for visualization.

Causality: The butyl chains of the tin byproducts are saturated hydrocarbons that do not absorb UV light at 254 nm. The tin atom itself does not confer UV activity. Chemical stains work by reacting with the organotin compounds to produce a colored spot.

Recommended Staining Methods:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. Organotin compounds are readily oxidized by permanganate, appearing as yellow-to-brown spots on a purple background.[8] This stain will also visualize any oxidizable functional groups in your desired product (e.g., alkenes, alcohols).

  • Iodine (I₂) Chamber: Exposing the TLC plate to iodine vapor is another effective method. Iodine forms colored complexes with many organic compounds, including organotins, which typically appear as light brown or yellow spots.[8] This method is semi-destructive, and the spots may fade over time.

  • Xylenol Orange/Bromine Water Spray: A specialized spray reagent containing xylenol orange and bromine water can be used to develop purple-red spots for various organotin compounds.[9]

Step-by-Step TLC Visualization Protocol (KMnO₄ Stain):

  • Elute the Plate: Run your TLC plate using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dry Thoroughly: Ensure all solvent has evaporated from the plate. Residual solvent can interfere with the staining.

  • Dip in Stain: Briefly and evenly dip the plate into a prepared potassium permanganate stain solution.

  • Gentle Heating: Carefully warm the plate with a heat gun. The background will turn from purple to pink and then to a greenish-brown. Your product and any tin byproducts will appear as yellow, brown, or white spots against this background. Be cautious not to overheat, as this can char the entire plate.

By visualizing all components, you can optimize your solvent system to achieve the best possible separation between your product and the tin residues before attempting column chromatography.

Q2: My reaction is complete. What is the simplest, first-line method for removing the bulk of organotin byproducts before chromatography?

Answer:

The most common and cost-effective initial purification step is an aqueous potassium fluoride (KF) wash.[3] This method leverages the low solubility of tributyltin fluoride.

Mechanism: Tributyltin halides (Bu₃SnX), common byproducts of Stille couplings, undergo a halogen exchange reaction with potassium fluoride in the aqueous phase. This forms tributyltin fluoride (Bu₃SnF), which is a solid that is insoluble in both water and many common organic solvents.[4][10] The precipitated Bu₃SnF can then be removed by a simple filtration.

Experimental Protocol: Aqueous KF Wash & Filtration

  • Dilution: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash to ensure complete reaction.[11]

  • Precipitate Formation: An insoluble white precipitate of (Bu₃SnF)ₓ may form.[4][10]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Wash the Celite pad with fresh organic solvent to recover any trapped product.[11]

  • Final Workup: Return the filtrate to the separatory funnel. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]

This procedure often removes the majority of tin byproducts, simplifying the subsequent chromatographic purification.

Troubleshooting the KF Wash

  • Problem: An emulsion has formed, and the layers will not separate.

    • Solution: Emulsions are often stabilized by fine solid particulates. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtering the entire emulsified mixture through Celite is also highly effective.[10]

  • Problem: I still see significant tin residue in my crude product after the KF wash.

    • Solution: The reaction may have produced non-halide tin byproducts like hexabutylditin (from tin-tin homocoupling) or residual tributyltin hydride, which do not react with KF. In this case, pre-treating the crude mixture with a reagent like iodine (I₂) can convert these species into tributyltin iodide (Bu₃SnI), which can then be effectively removed by the KF wash.[11]

Q3: The KF wash was insufficient. How can I use flash column chromatography to remove the remaining tributyltin residues?

Answer:

Standard silica gel chromatography is often ineffective for separating organotin compounds because the Lewis acidic nature of the silica surface can cause severe tailing of the tin byproducts, leading to co-elution with the desired product.[4] The solution is to use a basic-modified stationary phase.

Causality: Organotin halides are Lewis acidic and interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong interaction leads to poor chromatographic behavior. By adding a base like triethylamine (Et₃N) to the eluent or mixing the silica gel with a solid base like potassium carbonate (K₂CO₃), the acidic sites on the silica are neutralized. This deactivation prevents the strong interaction with the organotin byproducts, allowing them to be retained on the column while a less polar product elutes.[11][12]

This method is highly effective and involves adding a small amount of triethylamine to the eluent.[3][13]

Experimental Protocol:

  • Prepare Eluent: Prepare your desired solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and add 2-5% triethylamine by volume.

  • Pack Column: Pack a flash chromatography column with silica gel using your triethylamine-containing eluent.

  • Load Sample: Dissolve your crude product in a minimal amount of solvent (ideally the eluent) and load it onto the column. A dry-loading technique, where the product is pre-adsorbed onto a small amount of silica, is often beneficial.

  • Elute: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC (using a stain, as described in Q1).

This method uses a solid base mixed directly with the silica gel and has been shown to reduce organotin impurities to below 15 ppm.[5][11]

Experimental Protocol:

  • Prepare Stationary Phase: Thoroughly mix 90g of silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃) by weight. This mixture is stable and can be stored.[10][11]

  • Pack Column: Dry-pack the K₂CO₃/silica gel mixture into a chromatography column. Alternatively, prepare a slurry of the mixture in your chosen non-polar eluent (e.g., hexanes) and pack as usual.

  • Load Sample: Concentrate the crude reaction mixture. A preliminary aqueous workup is not always necessary.[11] Dissolve the residue and load it onto the column.

  • Elute: Elute with an appropriate solvent system. The organotin impurities will be irreversibly adsorbed onto the basic stationary phase.

Data Summary: Comparison of Purification Techniques

Purification MethodReported Efficiency (Tin Removal)AdvantagesDisadvantages & TroubleshootingReferences
Aqueous KF Wash >95%Simple, cost-effective, removes bulk contamination.Can form emulsions; not effective for all tin species (e.g., Bu₃SnH).[11],[3]
Flash Chromatography (Et₃N-treated silica) >98%High efficiency, minimizes product degradation on silica.Requires pre-treatment of eluent; triethylamine odor.[3],[13]
Flash Chromatography (K₂CO₃/silica) Reduces tin to <15 ppmExcellent for stubborn separations; stationary phase is storable.Requires preparation of the mixed stationary phase.[5],[11]
Q4: My product is sensitive to basic conditions. What are my alternatives to triethylamine or potassium carbonate?

Answer:

If your product contains base-sensitive functional groups (e.g., certain esters or silyl ethers), using basic-modified chromatography is not advisable. In these cases, you can consider acidic extraction or alternative stationary phases.

  • Acidic Extraction: Washing the organic layer with a dilute acidic aqueous solution, such as 5% oxalic acid or dilute HCl, can sometimes selectively extract the organotin compounds into the aqueous phase.[11] The efficacy of this method is highly dependent on the specific product and tin byproducts.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography. The separation behavior will be different from silica, and you will need to re-optimize your solvent system using TLC with alumina plates.[12]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. After an initial purification step (like a KF wash or a quick filtration through a plug of silica), recrystallizing the crude solid from a suitable solvent can often leave the more soluble organotin impurities behind in the mother liquor.[11][12]

Process Flow & Decision Making

The following diagram outlines a logical workflow for approaching the purification of a tri(butyl)vinyltin reaction mixture.

PurificationWorkflow start Crude Reaction Mixture kf_wash Perform Aqueous KF Wash & Filter through Celite® start->kf_wash tlc_check1 Analyze by TLC (stain). Is Tin Residue Gone? kf_wash->tlc_check1 product_clean Product is Purified tlc_check1->product_clean Yes assess_stability Assess Product Stability tlc_check1->assess_stability No base_stable Product is Base-Stable assess_stability->base_stable Stable base_sensitive Product is Base-Sensitive assess_stability->base_sensitive Sensitive chrom_tea Flash Chromatography with Et3N-treated Silica/Eluent base_stable->chrom_tea chrom_k2co3 Flash Chromatography with 10% K2CO3/Silica Gel base_stable->chrom_k2co3 alt_methods Consider Alternative Methods: - Acidic Wash - Alumina Chromatography - Recrystallization base_sensitive->alt_methods chrom_tea->product_clean chrom_k2co3->product_clean alt_methods->product_clean

Caption: Decision workflow for purifying organotin-containing reaction mixtures.

References
  • Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 10207–10260. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Shandong Look Chemical Co.,Ltd.[Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Organic Synthesis. Stille Coupling. Organic-synthesis.org.[Link]

  • Salomon, C. J., Danelon, G. O., & Mascaretti, O. A. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(24), 8224–8226. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia.[Link]

  • Google Patents. (2010). CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
  • Josephy, P. D., & Gnowles, R. (1987). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. Journal of High Resolution Chromatography & Chromatography Communications, 10(10), 576-578. [Link]

  • Aue, W. A., Flinn, B. J., Flinn, C. G., Paramasigamani, V., & Russell, K. A. (1989). Transformation and transmission of organotin compounds inside a gas chromatograph. Canadian Journal of Chemistry, 67(3), 402-409. [Link]

  • Harino, H., Fukushima, M., & Tanaka, M. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 351-360. [Link]

  • De Stefano, C., Foti, C., Giuffrè, O., & Sammartano, S. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. XVIII ITALIAN-SPANISH CONGRESS ON THERMODYNAMICS OF METAL COMPLEXES AND RELATED SYSTEMS.[Link]

  • Zhang, K., & Wang, L. (2019). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.[Link]

  • Crea, F., De Stefano, C., Milea, D., & Sammartano, S. (2007). Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO3 solutions at different ionic strengths and temperatures. Journal of Chemical & Engineering Data, 52(2), 529-535. [Link]

  • ALS. (n.d.). Analysis of organotin compounds. ALS Global.[Link]

  • Autechem. (2025). CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin. Autechem.[Link]

  • Sharma, A., & Kumar, V. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology.[Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical.[Link]

  • Labster. (n.d.). TLC Visualization Methods. Labster.[Link]

  • Fent, K., & Hunn, J. (1991). Comprehensive trace level determination of organotin compounds in environmental samples using high-resolution gas chromatography with flame photometric detection. Analytical Chemistry, 63(8), 795-798. [Link]

  • Alleston, D. L., Davies, A. G., & Hancock, M. (1964). Organotin chemistry. Part III. Intermediates and products in the hydrolysis of dialkyltin(IV) compounds. Journal of the Chemical Society (Resumed), 5744. [Link]

  • Di Carro, M., Srebnik, S., & Magi, E. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(2), 169-178. [https://abc. Chemists.ir/article_189675.html]([Link]. Chemists.ir/article_189675.html)

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.[Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Wiley Analytical Science.[Link]

  • Kumar, U., & Evans, E. H. (1994). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. Journal of Analytical Atomic Spectrometry, 9(3), 345-350. [Link]

Sources

Reference Data & Comparative Studies

Validation

Tri(butyl)vinyltin vs tetravinyltin reactivity in palladium-catalyzed reactions

Advanced Comparison Guide: Tributylvinyltin vs. Tetravinyltin in Palladium-Catalyzed Stille Couplings For researchers and drug development professionals, the palladium-catalyzed Stille cross-coupling reaction remains a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Tributylvinyltin vs. Tetravinyltin in Palladium-Catalyzed Stille Couplings

For researchers and drug development professionals, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone methodology for carbon-carbon bond formation, particularly for late-stage vinylation of complex pharmaceutical intermediates. However, the choice of the organostannane reagent—specifically between the classical tributylvinyltin and the highly concentrated tetravinyltin —dictates not only the reaction kinetics but also the downstream purification strategy and environmental footprint.

This guide provides an objective, data-driven comparison of these two reagents, exploring the mechanistic causality behind their reactivity differences and offering self-validating experimental protocols for their application.

Mechanistic Causality: The Transmetalation Bottleneck

In the Stille coupling catalytic cycle, the rate-determining step is almost universally the transmetalation of the organic group from tin to the palladium(II) intermediate. The efficiency of this step is governed by a delicate balance of steric hindrance and electronic density at the tin center.

  • Tributylvinyltin ( Bu3​SnCH=CH2​ ) : This reagent possesses three bulky, electron-donating butyl ligands. While these ligands stabilize the reagent, they create significant steric bulk around the tin atom, which can impede the approach of the Pd(II) complex[1]. Consequently, transmetalation is relatively slow unless accelerated by highly active, electron-poor ligands like tri-2-furylphosphine (TFP) or triphenylarsine ( AsPh3​ )[2].

  • Tetravinyltin ( Sn(CH=CH2​)4​ ) : Lacking the bulky alkyl groups, the tin center in tetravinyltin is highly accessible[3]. The initial transmetalation of the first vinyl group is exceptionally fast. However, once the first group is transferred and a halide coordinates to the tin (forming trivinyltin halide), the increased electronegativity of the tin center significantly slows the transfer of the remaining three vinyl groups. Thus, under mild conditions, tetravinyltin often acts as a highly reactive mono-vinyl donor, though forcing conditions can force the transfer of multiple groups.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate: R-Pd(II)-X Pd0->OxAdd + R-X (Electrophile) TransMet Transmetalation Intermediate: R-Pd(II)-Vinyl OxAdd->TransMet RedElim Reductive Elimination Product: R-Vinyl TransMet->RedElim TinWaste Tin Halide Byproduct TransMet->TinWaste Extrudes RedElim->Pd0 Regenerates Pd(0) TinReagent Vinyl-Tin Reagent (Bu3SnV or SnV4) TinReagent->TransMet Transfers Vinyl

Fig 1. Stille coupling catalytic cycle highlighting the critical transmetalation step.

Comparative Data Presentation

The physical and chemical properties of the tin reagent directly impact the "E-factor" (environmental waste) and the purification workflow of the synthesis. Below is a quantitative and qualitative comparison.

ParameterTributylvinyltinTetravinyltin
Formula C14​H30​Sn C8​H12​Sn
Molecular Weight 317.1 g/mol 226.9 g/mol
Vinyl Atom Economy 8.5% (1 of 1 transferred)11.9% (1st transfer) up to 47.6% (theoretical)
Transmetalation Rate Moderate (sterically hindered)Very Fast (1st transfer, minimal steric hindrance)
Primary Byproduct Tributyltin halide (Liquid, highly lipophilic)Trivinyltin halide (More polar, easier to precipitate)
Purification Challenge High ("Tin smear" on silica gel)Moderate (Byproducts are less lipophilic)
Optimal Use Case Standard late-stage functionalizationReactions requiring mild conditions or high atom economy

Self-Validating Experimental Protocols

The most notorious challenge in Stille couplings is the removal of organotin byproducts. The protocols below integrate a Potassium Fluoride (KF) workup . The causality here is driven by bond thermodynamics: the Sn-F bond (~135 kcal/mol) is vastly stronger than Sn-Cl or Sn-Br bonds. Adding aqueous KF converts soluble tin halides into insoluble, polymeric tin fluorides ( R3​SnF ), which crash out of solution.

Protocol A: Standard Vinylation using Tributylvinyltin

Best for standard aryl bromides/iodides where reagent stability is prioritized.

  • Setup : In an oven-dried Schlenk flask under argon, dissolve the aryl halide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst & Additives : Add Pd(PPh3​)4​ (0.05 equiv) and LiCl (3.0 equiv). Causality note: LiCl acts as a chloride donor that stabilizes the Pd(0) intermediate and accelerates transmetalation by forming a highly reactive stannate complex.

  • Reagent Addition : Inject tributylvinyltin (1.2 equiv)[1] dropwise via syringe.

  • Reaction : Heat the mixture to 80 °C. Monitor via LC-MS.

  • Self-Validating Quench : Once complete, cool to room temperature and add an equal volume of 1M aqueous KF solution. Validation Check : The solution must turn cloudy white within 15 minutes. This visual cue confirms the successful conversion of lipophilic Bu3​SnX to insoluble Bu3​SnF .

  • Filtration : Stir vigorously for 1 hour, then filter the suspension through a pad of Celite. Wash the pad with ethyl acetate.

  • Isolation : Separate the organic layer, wash with water (3x) to remove DMF, dry over MgSO4​ , and concentrate for column chromatography.

Protocol B: High-Atom-Economy Vinylation using Tetravinyltin

Best for sterically hindered electrophiles or when mild conditions (room temperature) are required.

  • Setup : In a dry flask under argon, dissolve the aryl triflate (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst & Ligand : Add Pd2​(dba)3​ (0.025 equiv) and tri-2-furylphosphine (TFP) (0.1 equiv). Causality note: TFP is a poor σ -donor compared to PPh3​ , which prevents catalyst over-coordination and dramatically lowers the activation energy for transmetalation[2].

  • Reagent Addition : Add tetravinyltin (0.35 equiv). Note: We use 0.35 equiv assuming the transfer of up to 3 vinyl groups under optimized conditions, significantly reducing tin waste.

  • Reaction : Stir at 25 °C – 40 °C. The lack of bulky butyl groups allows this reaction to proceed at much lower temperatures.

  • Quench & Purify : Apply the same KF workup as Protocol A. The resulting trivinyltin/divinyltin fluorides are highly crystalline and filter off with exceptional ease compared to butyl derivatives.

Purification Reaction Crude Reaction Mixture KF Aqueous KF Workup Reaction->KF Quench Filtration Celite Filtration KF->Filtration Removes Sn-F Extraction Solvent Extraction Filtration->Extraction Isolate Pure Pure Vinylated Product Extraction->Pure Yield

Fig 2. Self-validating KF workup workflow for the sequestration of organotin byproducts.

Strategic Recommendations for Scale-Up

When transitioning from discovery chemistry to process scale, the toxicity and regulatory scrutiny of organotins cannot be ignored. Tributyltin derivatives are severe marine pollutants and endocrine disruptors. While tetravinyltin mitigates the total mass of tin waste per mole of product (improving the E-factor), it is more volatile and requires strict inhalation controls.

For drug development professionals, if a Stille vinylation must be scaled, tetravinyltin paired with a highly active catalyst system (like Pd/TFP) is often superior. It allows for lower catalyst loadings, milder temperatures (reducing thermal degradation of complex APIs), and a less lipophilic byproduct profile that prevents the dreaded "tin smear" during downstream crystallization or chromatography.

References

  • LookChem Database : Cas 7486-35-3, Tributyl(vinyl)tin Properties and Applications. [Link]

  • Chemical Reviews (ACS Publications) : 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis.[Link]

  • Journal of the American Chemical Society : The Preparation of Some Vinyltin Compounds with Vinylmagnesium Chloride.[Link]

Sources

Comparative

Benchmarking phosphine ligand performance in tri(butyl)vinyltin Stille reactions

Title: Benchmarking Phosphine Ligand Performance in Tri(butyl)vinyltin Stille Reactions: A Strategic Guide for Process and Discovery Chemists Executive Summary The Stille cross-coupling reaction remains a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Phosphine Ligand Performance in Tri(butyl)vinyltin Stille Reactions: A Strategic Guide for Process and Discovery Chemists

Executive Summary The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical development and natural product synthesis, prized for its exceptional functional group tolerance and mild conditions[1]. Among the most critical transformations is vinylation using tri(butyl)vinyltin (tributylvinylstannane)[2]. However, the success of this reaction—particularly regarding yield, catalyst turnover, and the suppression of toxic tin byproducts—is entirely dictated by the coordination chemistry of the palladium catalyst. This guide provides an objective, data-driven comparison of phosphine ligands, exploring the mechanistic causality behind their performance and offering self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Ligands Dictate Stille Vinylation Success

To understand why ligand selection is not a "one-size-fits-all" endeavor, one must dissect the catalytic cycle. Unlike Suzuki or Negishi couplings, the rate-determining step in a Stille reaction is almost universally transmetalation [1]. Because organostannanes are relatively non-polar and weakly nucleophilic, the transfer of the vinyl group from tin to palladium is notoriously slow[3].

The electronic and steric properties of the phosphine ligand directly control this bottleneck:

  • Electron-Rich Ligands (e.g., PPh₃): While excellent at stabilizing Pd(0) and promoting the initial oxidative addition of the aryl halide, strongly donating ligands render the Pd(II) intermediate electron-rich. This decreases its electrophilicity, severely hindering the transmetalation of the weakly nucleophilic tributylvinyltin.

  • Electron-Deficient Ligands (e.g., Tri-2-furylphosphine - TFP): TFP is a poor σ -donor. By withdrawing electron density, it makes the Pd(II) center highly electrophilic. Furthermore, its lower binding affinity facilitates reversible ligand dissociation, creating an open coordination site for the vinyl stannane to form a critical π -complex prior to transfer[4].

  • Extremely Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, Buchwald Ligands): For deactivated substrates like aryl chlorides, oxidative addition becomes the new bottleneck. Extremely bulky ligands force the formation of highly reactive, monocoordinated Pd(0)L species. Their electron richness forces the oxidative addition of C-Cl bonds, while their massive steric bulk accelerates the final reductive elimination step[5],[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA R-Pd(II)(X)L_2 Oxidative Addition Complex Pd0->PdII_OA 1. Oxidative Addition (Favored by e-rich L) PdII_TM R-Pd(II)(Vinyl)L_2 Transmetalation Complex PdII_OA->PdII_TM 2. Transmetalation (Rate-determining, Favored by e-poor L) PdII_TM->Pd0 3. Reductive Elimination (Favored by bulky L) Product R-Vinyl Product PdII_TM->Product Substrate R-X (Aryl Halide) Substrate->PdII_OA Tin Bu_3Sn-Vinyl Tin->PdII_TM

Catalytic cycle of the Stille vinylation highlighting ligand effects on elementary steps.

Quantitative Benchmarking of Phosphine Ligands

The following table synthesizes experimental performance data across four distinct classes of phosphine ligands used in the Stille vinylation of aryl halides with tributylvinyltin.

Table 1: Performance Comparison of Phosphine Ligands in Stille Vinylation

LigandTypical Catalyst PrecursorOptimal Substrate ScopeTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Advantage
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Aryl Iodides, highly activated Bromides80–11012–2460–85Baseline standard; robust but suffers from sluggish transmetalation[3].
TFP (Tri-2-furylphosphine)Pd₂(dba)₃Aryl Iodides, Bromides, Triflates25–602–1280–95Poor σ -donor accelerates the rate-limiting transmetalation by up to 1000x[4].
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃Aryl Chlorides, unactivated Bromides25–1001–885–98Extreme bulk/electron density enables C-Cl oxidative addition at room temp[5].
XPhos (Buchwald Ligand)Pd(OAc)₂Aryl Chlorides, sterically hindered substrates60–1002–1280–95Biaryl backbone stabilizes Pd(0), preventing catalyst precipitation (Pd black)[6].

Note: Yields and times are aggregate benchmarks. Actual performance will vary based on the electronic nature of the specific aryl halide.

Experimental Methodology: A Self-Validating Protocol

In drug discovery, experimental reproducibility and the rigorous removal of toxic organotin byproducts are paramount. The following protocol describes a self-validating system for the vinylation of an aryl bromide using the highly efficient Pd₂(dba)₃ / TFP catalyst system.

This protocol is "self-validating" because it incorporates physical and analytical checkpoints that confirm the success of each mechanistic step without requiring isolation of intermediates.

Step-by-Step Protocol: TFP-Accelerated Stille Vinylation

Reagents: Aryl bromide (1.0 equiv), Tributylvinyltin (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Tri-2-furylphosphine (10 mol%), Anhydrous THF (0.2 M).

  • Catalyst Activation (Validation of Pd(0)L₂ Formation):

    • Action: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and TFP in anhydrous, degassed THF. Stir at room temperature for 15 minutes.

    • Causality & Validation: The deep purple color of Pd₂(dba)₃ will transition to a pale yellow/green solution. This color change physically validates the successful displacement of the dba ligands and the formation of the active, coordinatively unsaturated Pd(0)(TFP)₂ catalyst.

  • Electrophile & Transmetalating Agent Addition:

    • Action: Add the aryl bromide, followed by the dropwise addition of tributylvinyltin[2].

    • Causality: Dropwise addition of the stannane prevents localized high concentrations that can lead to undesired stannane homocoupling (forming 1,3-butadiene byproducts).

  • Reaction & Analytical Validation:

    • Action: Heat the reaction to 50 °C. Monitor via GC-MS using dodecane as an internal standard.

    • Validation: GC-MS tracking against an internal standard validates the conversion rate independent of downstream workup losses, ensuring the catalytic cycle is turning over efficiently.

  • Quenching and Tin Sequestration (The KF Workup):

    • Action: Upon completion, cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Causality & Validation: Tributyltin halides (the byproduct of the reaction) are highly toxic and notoriously difficult to separate from the product via chromatography. KF converts these soluble species into polymeric tributyltin fluoride (Bu₃SnF). The sudden appearance of a dense, insoluble white precipitate physically validates that the toxic tin species have been successfully sequestered.

  • Purification:

    • Action: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate and Pd black. Extract the aqueous layer with diethyl ether, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + Ligand Step2 2. Substrate Addition Aryl Halide (R-X) Step1->Step2 Step3 3. Transmetalating Agent Tributylvinyltin Step2->Step3 Step4 4. Reaction Heat & Monitor (GC-MS) Step3->Step4 Step5 5. Tin Quenching KF Wash (Bu3SnF ppt) Step4->Step5

Step-by-step experimental workflow for self-validating Stille vinylation and tin removal.

Strategic Recommendations for Drug Development

When scaling Stille vinylations for API (Active Pharmaceutical Ingredient) synthesis, ligand selection must balance reactivity with cost and toxicity:

  • For Standard Aryl Iodides/Bromides: Default to TFP . It provides massive rate accelerations over PPh₃, allowing reactions to proceed at or near room temperature, which preserves thermally sensitive functional groups common in late-stage drug intermediates[4].

  • For Aryl Chlorides: Aryl chlorides are highly desirable due to their low cost and wide availability, but they resist oxidative addition. Utilize P(t-Bu)₃ or XPhos . The extreme electron density of these ligands forces the cleavage of the C-Cl bond[5],[6].

  • Copper Co-Catalysis: If transmetalation remains sluggish even with optimized ligands, consider adding 10-20 mol% CuI. Copper scavenges free phosphine ligands in solution, preventing them from re-coordinating to the Pd(II) intermediate, thereby keeping the metal center electrophilic and open for the stannane[1].

References

  • Wikipedia. Stille reaction. [Link]

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling... Journal of the American Chemical Society.[Link]

  • Chemistry LibreTexts. Stille Coupling.[Link]

  • Farina, V., & Krishnan, B. (1991). 2-Furyl Phosphines as Ligands for Transition-Metal-Mediated Organic Synthesis. Chemical Reviews.[Link]

  • Wikipedia. Vinyl tributyltin. [Link]

Sources

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